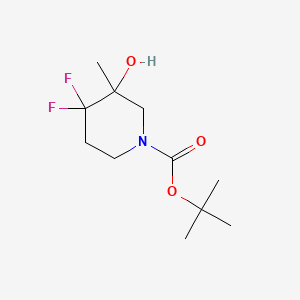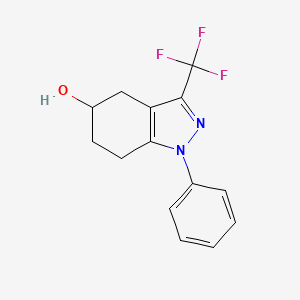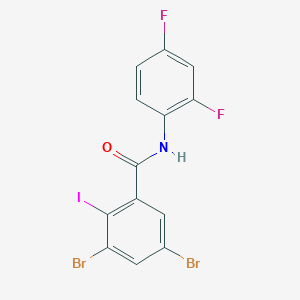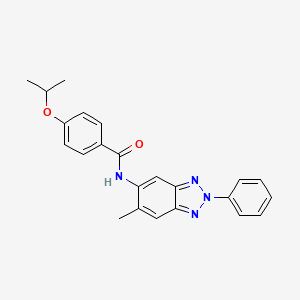![molecular formula C24H20N2O B12452615 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a benzene ring substituted with an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves the condensation reaction between 2-methoxynaphthaldehyde and N4-phenylbenzene-1,4-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of (1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Benzene derivatives: Compounds with similar benzene structures but different substituents.
Uniqueness
(1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is unique due to its specific combination of naphthalene and benzene rings with methoxy and amine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C24H20N2O |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
4-[(2-methoxynaphthalen-1-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C24H20N2O/c1-27-24-16-11-18-7-5-6-10-22(18)23(24)17-25-19-12-14-21(15-13-19)26-20-8-3-2-4-9-20/h2-17,26H,1H3 |
InChI 键 |
XZQVWRLDWJZICY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)


![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)

![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)


